
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a pent-4-ene-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione typically involves the reaction of pyrrolidine with a suitable chlorinated precursor. One common method involves the use of 5,5-dichloropent-4-ene-1,3-dione as the starting material, which is then reacted with pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
科学的研究の応用
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Pyrrolidine-2,5-dione: Known for its biological activity and used in medicinal chemistry.
Pyrrolizine: Another nitrogen-containing heterocycle with applications in drug discovery.
Uniqueness
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione is unique due to its specific structure, which combines a pyrrolidine ring with a chlorinated pent-4-ene-1,3-dione backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
85839-48-1 |
|---|---|
分子式 |
C9H11Cl2NO2 |
分子量 |
236.09 g/mol |
IUPAC名 |
5,5-dichloro-1-pyrrolidin-1-ylpent-4-ene-1,3-dione |
InChI |
InChI=1S/C9H11Cl2NO2/c10-8(11)5-7(13)6-9(14)12-3-1-2-4-12/h5H,1-4,6H2 |
InChIキー |
XQFJPIISAGVELJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CC(=O)C=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one](/img/structure/B14417775.png)

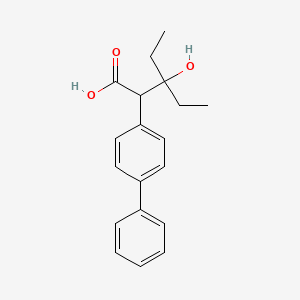
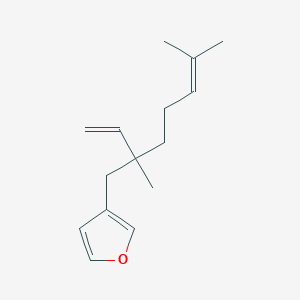
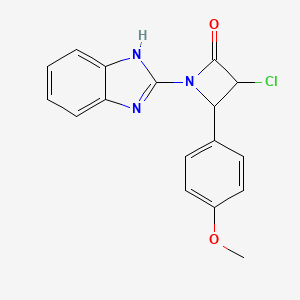
![4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one](/img/structure/B14417791.png)

![4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14417794.png)
![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
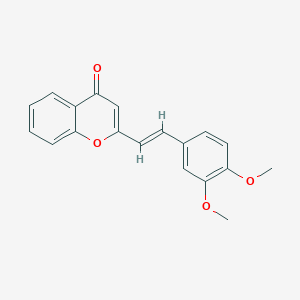
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
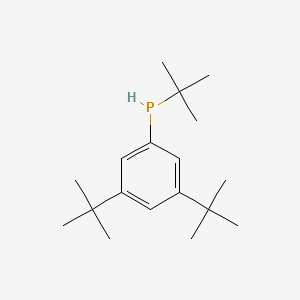
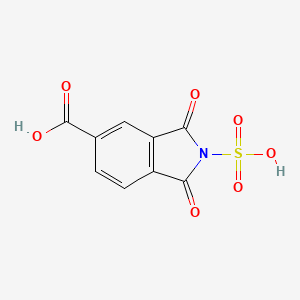
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
